molecular formula C10H11BrF2O B1341800 1-Bromo-4-butoxy-2,3-difluorobenzene CAS No. 247176-22-3

1-Bromo-4-butoxy-2,3-difluorobenzene

Cat. No. B1341800
M. Wt: 265.09 g/mol
InChI Key: VZOZRBSBWHDDHS-UHFFFAOYSA-N
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Description

1-Bromo-4-butoxy-2,3-difluorobenzene is a halogenated aromatic compound that is not directly discussed in the provided papers. However, the papers do provide insights into the synthesis, molecular structure, and chemical properties of related brominated and fluorinated benzene derivatives. These compounds are often used as intermediates in the synthesis of pharmaceuticals, organic dyes, and electroluminescent materials .

Synthesis Analysis

The synthesis of related compounds often involves halogenation reactions. For instance, 1-bromo-2,4-dinitrobenzene is synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, the synthesis of 1-bromo- or 1-chloro-2,3-difluorobenzene is achieved through a multi-step process starting from tetrafluoroethylene and buta-1,3-diene, involving halogenation and dehydrohalogenation steps . These methods suggest that the synthesis of 1-Bromo-4-butoxy-2,3-difluorobenzene could potentially be achieved through similar halogenation and substitution reactions.

Molecular Structure Analysis

The molecular structure of halogenated benzenes has been studied using techniques like electron diffraction. For example, the molecular structures of monofluorobenzene and monobromobenzene have been determined, revealing shorter than expected C–F and C–Br bond lengths due to partial double bond character10. This information is relevant to understanding the molecular structure of 1-Bromo-4-butoxy-2,3-difluorobenzene, as the presence of halogens can influence the geometry and electronic distribution in the benzene ring.

Chemical Reactions Analysis

The chemical reactivity of halogenated benzenes includes participation in various organic reactions. For instance, 1,4-difluoro-2,5-dimethoxybenzene is used as a precursor for benzyne-furan Diels-Alder reactions, leading to the synthesis of highly substituted anthracenols . Aryl radical cyclization reactions with alkynes followed by carboxylation have also been reported for bromobenzene derivatives . These studies indicate that 1-Bromo-4-butoxy-2,3-difluorobenzene could undergo similar cyclization and addition reactions, potentially leading to complex organic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are influenced by the presence of halogen atoms. For example, the redox properties of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives have been investigated, showing the impact of fluorine atoms on the electrochemical behavior of the molecule . The steric and electronic effects of substituents on the benzene ring can significantly alter properties such as solubility, boiling point, and reactivity. These insights are valuable for predicting the behavior of 1-Bromo-4-butoxy-2,3-difluorobenzene in various chemical environments.

Scientific Research Applications

Ultrasound-Assisted Synthesis

A study by Harikumar and Rajendran (2014) explored the ultrasound-assisted synthesis of 1-butoxy-4-nitrobenzene, which shares a similar synthetic pathway with 1-Bromo-4-butoxy-2,3-difluorobenzene. The research highlighted the efficiency of using ultrasound irradiation in organic synthesis, suggesting potential applications for the preparation of 1-Bromo-4-butoxy-2,3-difluorobenzene in improved yields and reduced reaction times (Harikumar & Rajendran, 2014).

Regioflexible Substitution

Schlosser and Heiss (2003) demonstrated the regioflexible substitution of 1,3-difluorobenzene to produce various difluorobenzoic acids. Their methodology could be applicable to the structural modification of 1-Bromo-4-butoxy-2,3-difluorobenzene for the development of new compounds with potential research and industrial applications (Schlosser & Heiss, 2003).

Vibrational Spectroscopy

Research by Reddy and Rao (1994) on trisubstituted benzenes, including bromo- and difluorobenzene derivatives, utilized vibrational spectroscopy for structural analysis. This technique could be used to study the molecular structure and vibrational properties of 1-Bromo-4-butoxy-2,3-difluorobenzene, providing insights into its chemical behavior (Reddy & Rao, 1994).

Gas-Phase Synthesis

A study by Volchkov et al. (2021) on the gas-phase copolymerization of tetrafluoroethylene and buta-1,3-diene leading to difluorohalobenzenes suggests a potential synthetic route for 1-Bromo-4-butoxy-2,3-difluorobenzene. This method could offer a novel approach for its synthesis, leveraging the gas-phase reactions for efficient production (Volchkov et al., 2021).

Bromination and Functionalization

The research by Aitken et al. (2016) on the bromination of dimethoxydimethylbenzene and subsequent conversion into sulfur-functionalized benzoquinones highlights the versatility of brominated intermediates in organic synthesis. This suggests that 1-Bromo-4-butoxy-2,3-difluorobenzene could serve as a precursor for the synthesis of various functionalized aromatic compounds, expanding its applications in chemical research (Aitken et al., 2016).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-bromo-4-butoxy-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2O/c1-2-3-6-14-8-5-4-7(11)9(12)10(8)13/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOZRBSBWHDDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591076
Record name 1-Bromo-4-butoxy-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-butoxy-2,3-difluorobenzene

CAS RN

247176-22-3
Record name 1-Bromo-4-butoxy-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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